EPZ033294 -

EPZ033294

Catalog Number: EVT-1534761
CAS Number:
Molecular Formula: C21H23ClN6O
Molecular Weight: 410.91
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
EPZ033294 is a SMYD2 inhibitor.
Source and Classification

EPZ033294 was developed through structure-based drug design, leveraging knowledge of the SMYD2 enzyme's structure and function. It belongs to a class of compounds known as lysine methyltransferase inhibitors, specifically targeting the enzymatic activity associated with histone and non-histone protein methylation. This classification places it among small molecule inhibitors that are being investigated for their therapeutic potential in various malignancies.

Synthesis Analysis

Methods and Technical Details

The synthesis of EPZ033294 involves several key steps, primarily utilizing fragment-based drug discovery techniques. The compound was synthesized through a series of chemical reactions that include:

  1. Fragment Linking: Initial fragments were identified that showed binding affinity to the target enzyme.
  2. Optimization: These fragments were chemically modified to enhance their potency and selectivity towards SMYD2.
  3. Final Assembly: The final structure was achieved through careful optimization of the linker and functional groups to ensure effective binding to the target site.

The synthesis process typically includes purification steps such as chromatography to isolate the desired compound from by-products. Detailed methodologies can be found in studies focusing on similar inhibitors, which often involve high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.

Molecular Structure Analysis

Structure and Data

EPZ033294 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with SMYD2. The molecular formula is C15H18N4OC_{15}H_{18}N_4O, and it possesses a molecular weight of approximately 270.33 g/mol.

Key structural features include:

  • Aromatic Rings: Contributing to hydrophobic interactions.
  • Amine Groups: Essential for hydrogen bonding with the enzyme's active site.
  • Substituents: Tailored to enhance binding affinity and specificity.

Crystallographic studies have provided insights into its three-dimensional conformation when bound to SMYD2, revealing critical interactions that stabilize the inhibitor-enzyme complex.

Chemical Reactions Analysis

Reactions and Technical Details

EPZ033294 primarily functions through competitive inhibition of SMYD2, disrupting its ability to methylate lysine residues on target proteins. The mechanism involves:

  1. Binding Affinity: The compound competes with S-adenosylmethionine (SAM), the natural substrate, for binding at the active site.
  2. Inhibition Kinetics: Studies have demonstrated an IC50 value (the concentration required to inhibit 50% of enzyme activity) in the low nanomolar range, indicating potent inhibitory effects.

The compound's reactivity profile has been evaluated using various biochemical assays, including enzyme kinetics studies that assess its effectiveness in inhibiting SMYD2-mediated methylation.

Mechanism of Action

Process and Data

The mechanism by which EPZ033294 exerts its effects involves several steps:

  1. Competitive Inhibition: By mimicking SAM, EPZ033294 binds to the active site of SMYD2, preventing substrate access.
  2. Disruption of Methylation: This binding inhibits the transfer of methyl groups from SAM to lysine residues on histones and other proteins, leading to alterations in gene expression profiles associated with cancer progression.
  3. Biological Impact: In cellular models, inhibition of SMYD2 by EPZ033294 has been linked to reduced cell proliferation in cancer cell lines, underscoring its potential therapeutic utility.

Data supporting these mechanisms include biochemical assays demonstrating decreased methylation activity in the presence of EPZ033294.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

EPZ033294 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and exhibits moderate solubility in aqueous solutions.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • LogP Value: Indicates favorable lipophilicity for cellular membrane permeability.

These properties are crucial for assessing its bioavailability and pharmacokinetic profiles in vivo.

Applications

Scientific Uses

EPZ033294 is primarily investigated for its role as a therapeutic agent in oncology:

  1. Cancer Research: Its ability to inhibit SMYD2 has made it a valuable tool in studying epigenetic regulation in cancer biology.
  2. Drug Development: As a lead compound, it serves as a basis for developing more potent analogs aimed at treating various cancers characterized by aberrant lysine methylation.
  3. Biochemical Assays: Utilized in assays designed to measure methyltransferase activity, contributing to our understanding of lysine methylation dynamics.
Introduction to EPZ033294: A SMYD2 Inhibitor

Discovery & Development

Structural Basis of SMYD2 Inhibition

SMYD2 features a bilobal structure: the N-terminal lobe houses the catalytic SET domain split by a MYND domain, while the C-terminal lobe contains a tetratricopeptide repeat (TPR) domain. The catalytic cleft includes two targetable pockets: the S-adenosylmethionine (SAM) cofactor-binding site and the substrate-binding groove [5] [10]. EPZ033294 binds competitively in the substrate-binding groove, preventing peptide engagement. Key interactions include:

  • Hydrophobic pocket engagement: The chlorophenyl group anchors into a deep hydrophobic cleft.
  • H-bond network: Nitrogen atoms in the pyrazole and piperidine moieties form H-bonds with Asp161 and Gly173 residues [10].This substrate-competitive mechanism avoids off-target effects common with SAM-competitive inhibitors, enhancing selectivity [10].

Table 1: Structural Interactions of EPZ033294 with SMYD2

Binding RegionResidues InvolvedInteraction TypeFunctional Impact
Hydrophobic pocketVal182, Phe184, Leu298Van der WaalsBlocks substrate docking
Catalytic grooveAsp161, Gly173Hydrogen bondingDisrupts catalytic stabilization
Post-SET domainCys268, His270Steric hindranceAbrogates methyl transfer

Rational Drug Design Strategies

EPZ033294 emerged from structure-based drug design (SBDD) leveraging:

  • Virtual screening: Initial compounds were identified through in silico docking against SMYD2’s crystal structure (PDB: 3S7C) [10].
  • Pharmacophore optimization: The lead scaffold was modified to enhance:
  • Cell permeability: Introduction of a piperidine ring improved logP (calculated: 3.2).
  • Metabolic stability: Fluorine atoms reduced susceptibility to cytochrome P450 oxidation [9].
  • Selectivity profiling: Iterative screening against related methyltransferases (SMYD3, EZH2, DOT1L) minimized off-target inhibition. EPZ033294 shows >500-fold selectivity for SMYD2 over other PKMTs [9].

Table 2: Key Physicochemical and Pharmacokinetic Properties

PropertyValueSignificance
Molecular weight411.89 g/molOptimal for cell penetration
IC₅₀ (SMYD2)3.9 nMHigh potency
IC₅₀ (BTF3me1)2.9 nMFunctional intracellular target engagement
Selectivity index (SMYD3)>1,000-foldMinimizes off-target effects

Classification Within Lysine Methyltransferase Inhibitors

Lysine methyltransferase inhibitors (KMTis) are categorized by target specificity and mechanism:

Table 3: Classification of EPZ033294 Among KMTis

CategoryMechanismExamplesEPZ033294 Differentiation
SAM-competitiveBinds cofactor siteSinefungin (DOT1L inhibitor)Substrate-competitive; avoids SAM site limitations
Substrate-competitiveBlocks peptide grooveAZ505 (SMYD2 inhibitor)Higher potency (IC₅₀ = 3.9 nM vs. AZ505’s 100 nM)
AllostericModulates protein conformationTazemetostat (EZH2 inhibitor)N/A (binds catalytic site)

EPZ033294 falls into the substrate-competitive class, distinct for:

  • Context-dependent inhibition: Efficacy relies on cellular SMYD2 substrate levels [9].
  • Epigenetic and non-epigenetic actions: Unlike DOT1L or EZH2 inhibitors (focused on histone methylation), EPZ033294 modulates both histone (H3K36) and oncoproteins (p53, MAPKAPK3) [1] [5].Its biochemical profile bridges "epigenetic" and "signaling" inhibitor classifications, enabling multitargeted disruption of cancer pathways [7] [8].

Biochemical and Cellular Characterization

In Vitro Inhibition and Selectivity

EPZ033294 demonstrates potent inhibition of SMYD2 with an IC₅₀ of 3.9 nM in enzymatic assays, using recombinant human SMYD2 and its substrate BTF3. Selectivity was confirmed via:

  • Kinase screening: No inhibition of 468 kinases at 1 µM.
  • Methyltransferase panel: Minimal activity against 50+ PKMTs (e.g., SMYD3 IC₅₀ > 5 µM) [9].

Cellular Target Engagement

In 293T cells, EPZ033294 (0–50 µM) reduced SMYD2-mediated monomethylation of BTF3 (IC₅₀ = 2.9 nM) and p53K370me1. Western blot analysis confirmed dose-dependent inhibition without affecting histone marks like H3K4me3 or H3K27me3 [2] [9].

Comparison to Clinical-Stage KMT Inhibitors

EPZ033294 complements clinical KMTis by targeting non-histone methylation:

Properties

Product Name

EPZ033294

IUPAC Name

N-(1-((1-(4-Chlorobenzyl)-1H-pyrazol-4-yl)methyl)azetidin-3-yl)-1-cyclopropyl-1H-pyrazole-4-carboxamide

Molecular Formula

C21H23ClN6O

Molecular Weight

410.91

InChI

InChI=1S/C21H23ClN6O/c22-18-3-1-15(2-4-18)10-27-11-16(7-23-27)9-26-13-19(14-26)25-21(29)17-8-24-28(12-17)20-5-6-20/h1-4,7-8,11-12,19-20H,5-6,9-10,13-14H2,(H,25,29)

InChI Key

JWGPLPSMSAOSOX-UHFFFAOYSA-N

SMILES

O=C(C1=CN(C2CC2)N=C1)NC3CN(CC4=CN(CC5=CC=C(Cl)C=C5)N=C4)C3

Solubility

Soluble in DMSO

Synonyms

EPZ-033294; EPZ 033294; EPZ033294

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.